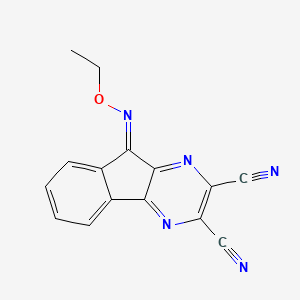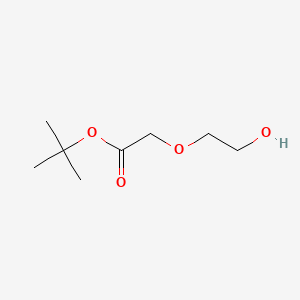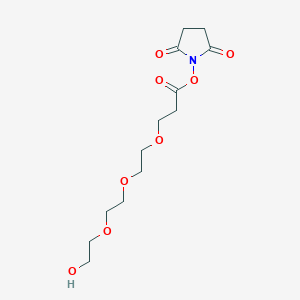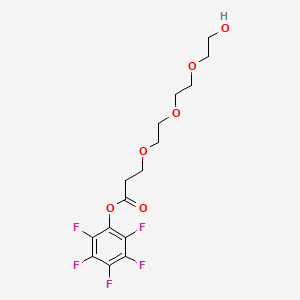
Clorhidrato de imidafenacín
Descripción general
Descripción
Imidafenacin hydrochloride is a potent antimuscarinic agent primarily used to treat overactive bladder. It functions by antagonizing muscarinic receptors in the bladder, thereby reducing urinary frequency and urgency . This compound is marketed under various trade names, including Staybla and Uritos, and is known for its high selectivity towards muscarinic M3 receptors .
Aplicaciones Científicas De Investigación
Imidafenacin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antimuscarinic agents and their interactions with muscarinic receptors.
Biology: Research focuses on its effects on cellular signaling pathways and receptor binding affinities.
Medicine: Imidafenacin hydrochloride is extensively studied for its therapeutic potential in treating overactive bladder and related urinary disorders.
Industry: The compound is used in the development of new pharmaceuticals targeting muscarinic receptors.
Mecanismo De Acción
Target of Action
Imidafenacin hydrochloride primarily targets the muscarinic M1 and M3 receptors . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
Imidafenacin hydrochloride acts as an antimuscarinic agent . It binds to and antagonizes muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors, but with lower affinity . The antagonism of these receptors by imidafenacin prevents contraction of the bladder’s detrusor muscle, reduces acetylcholine release, and ultimately reduces the frequency of urination .
Biochemical Pathways
The primary biochemical pathway affected by imidafenacin hydrochloride involves the muscarinic receptors in the bladder . M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . M2 receptors, also present in the detrusor muscle, serve to inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors .
Pharmacokinetics
Imidafenacin hydrochloride is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . Plasma concentrations of imidafenacin increase in a dose-dependent manner, with an elimination half-life of approximately 3 hours . The pharmacokinetic profiles of imidafenacin showed almost identical T max, T 1/2, and CL/F values with dose-dependent C max and AUC values .
Result of Action
The molecular and cellular effects of imidafenacin hydrochloride’s action primarily involve the reduction of urinary frequency . By antagonizing muscarinic receptors in the bladder, imidafenacin hydrochloride reduces the frequency of urination in the treatment of overactive bladder .
Análisis Bioquímico
Biochemical Properties
Imidafenacin hydrochloride interacts with muscarinic receptors in the bladder, specifically M1 and M3 receptors . It binds to these receptors with high affinity, antagonizing their function . This interaction reduces the frequency of urination, providing relief for conditions like overactive bladder .
Cellular Effects
Imidafenacin hydrochloride’s primary cellular effect is the reduction of urinary frequency in patients with overactive bladder . It achieves this by antagonizing muscarinic receptors in the bladder, which in turn reduces the contraction of the detrusor muscle in the bladder . This effect on cell signaling pathways leads to a decrease in urinary urgency and frequency .
Molecular Mechanism
The molecular mechanism of action of Imidafenacin hydrochloride involves binding to and antagonizing muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . M3 receptors stimulate contraction of the detrusor muscle in the bladder via release of calcium from the sarcoplasmic reticulum . M2 receptors are also present in the detrusor muscle but serve to inhibit adenylate cyclase which reduces the relaxation mediated by β adrenergic receptors .
Metabolic Pathways
Imidafenacin hydrochloride is rapidly and well absorbed after oral administration, circulates in human plasma as the unchanged form, its glucuronide, and other metabolites, and is then excreted in urine and feces as the oxidized metabolites of 2-methylimidazole moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidafenacin hydrochloride typically involves the reaction of 2-halogenated ethyl diphenylacetonitrile with 2-methylimidazole. This reaction is carried out in the presence of alcohol compounds as solvents and polyethylene glycol as a phase-transfer catalyst. The process combines replacement and hydrolysis reactions under alkali metal hydroxide conditions .
Industrial Production Methods: Industrial production of imidafenacin hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Imidafenacin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its pharmacological properties.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium carbonate are employed under controlled conditions.
Major Products Formed: The primary product of these reactions is imidafenacin hydrochloride itself, with potential by-products depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Uniqueness of Imidafenacin Hydrochloride: Imidafenacin hydrochloride is unique due to its high selectivity for muscarinic M3 receptors, which are primarily responsible for bladder contraction. This selectivity results in fewer side effects compared to other antimuscarinic agents, making it a preferred choice for treating overactive bladder .
Propiedades
IUPAC Name |
4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O.ClH/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-11,13,15H,12,14H2,1H3,(H2,21,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVKCGOEUKOSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














